2-Amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile
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Overview
Description
2-Amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a pyrano[3,2-c]pyridine core, which is fused with a nitrophenyl group, an amino group, and a carbonitrile group. The presence of these functional groups imparts significant chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile typically involves multi-component reactions. One common method involves the reaction of 4-nitrobenzaldehyde, malononitrile, and 4-hydroxy-6-methyl-2H-pyran-2-one in the presence of a suitable catalyst under reflux conditions. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition and cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential use as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The biological activity of 2-Amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile is attributed to its ability to interact with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,5-dihydro-4-arylpyrano[3,2-b]indole-3-carbonitriles
- 4-nitro and 4-amino, 5-acyl, 6-aryl-3(2H)-pyridazinones
Uniqueness
2-Amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile is unique due to its specific combination of functional groups and the pyrano[3,2-c]pyridine core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C16H12N4O4 |
---|---|
Molecular Weight |
324.29 g/mol |
IUPAC Name |
2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C16H12N4O4/c1-8-6-12-14(16(21)19-8)13(11(7-17)15(18)24-12)9-2-4-10(5-3-9)20(22)23/h2-6,13H,18H2,1H3,(H,19,21) |
InChI Key |
VGRRUAJSKUAPLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N1 |
Origin of Product |
United States |
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